molecular formula C8H6FNO4 B130857 Methyl 4-fluoro-2-nitrobenzoate CAS No. 151504-81-3

Methyl 4-fluoro-2-nitrobenzoate

Cat. No. B130857
M. Wt: 199.14 g/mol
InChI Key: YBAZOLISUXINHV-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6FNO4 . It has an average mass of 199.136 Da and a monoisotopic mass of 199.028091 Da .


Synthesis Analysis

The synthesis of “Methyl 4-fluoro-2-nitrobenzoate” involves several steps. One method involves the reaction of 4-fluoro-2-nitro-benzoic acid methyl ester with dimethylamine hydrochloride and potassium carbonate . The reaction mixture is stirred at 60°C for 7 hours, and the desired product is obtained in 61% yield .


Molecular Structure Analysis

The InChI code for “Methyl 4-fluoro-2-nitrobenzoate” is 1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2-nitrobenzoate” is a solid at room temperature . Its exact boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis of Aminobenzamides and Benzimidazoles

Methyl 4-fluoro-2-nitrobenzoate is instrumental in synthesizing various aminobenzamides and benzimidazoles. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide involves the oxidation of 2-fluoro-4-nitrotoluene, leading to the production of N-methyl-2-fluoro-4-nitrobenzamide and subsequently 4-amino-2-fluoro-N-methyl-benzamide with high yields (Xu, Xu, & Zhu, 2013). Similarly, solid-phase synthesis techniques use resin-bound 4-fluoro-3-nitrobenzoic acid, a related compound, to create substituted 2-aminomethylbenzimidazoles (Kilburn, Lau, & Jones, 2000).

Heterocyclic Synthesis

Methyl 4-fluoro-2-nitrobenzoate is also valuable in the synthesis of various heterocyclic compounds. One study discusses 4-Chloro-2-fluoro-5-nitrobenzoic acid's role as a multireactive building block in heterocyclic oriented synthesis, leading to the creation of nitrogenous cycles (Křupková, Funk, Soural, & Hlaváč, 2013).

Chromatography and Fluorescence Studies

In chromatography and fluorescence studies, derivatives of 4-fluoro-2-nitrobenzoate are used for sensitive detection. For example, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative, is used as a labeling reagent in high-performance liquid chromatography for amino acids detection, showing sensitivity and efficiency (Watanabe & Imai, 1981).

Environmental and Microbial Studies

In environmental and microbial studies, the metabolism and oxidation of halogenated aromatic acids, including 2-fluoro-4-nitrobenzoate, are analyzed. Research demonstrates the oxidation of this compound by Nocardia erythropolis and identifies several fluorine-containing intermediates, adding to the understanding of microbial degradation processes (Cain, Tranter, & Darrah, 1968).

Pharmaceutical and Organic Synthesis

In pharmaceutical and organic synthesis, the compound serves as a precursor or intermediate in various synthesis processes. For example, it is used in the synthesis of fluorine-18-labeled bexarotene analogues for PET imaging, indicating its utility in developing imaging agents (Wang, Davis, Gao, & Zheng, 2014).

Safety And Hazards

“Methyl 4-fluoro-2-nitrobenzoate” is classified as a warning hazard under the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

methyl 4-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZOLISUXINHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565793
Record name Methyl 4-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-2-nitrobenzoate

CAS RN

151504-81-3
Record name Benzoic acid, 4-fluoro-2-nitro-, methyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 4-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-fluoro-2-nitrobenzoate
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Synthesis routes and methods I

Procedure details

Thionyl chloride (31.5 ml; 0.432 mol) was slowly added dropwise at 0° C. to a solution of 4-fluoro-2-nitrobenzoic acid (16.0 g; 86.4 mmol) in methanol (240 ml). After warming to RT, stirring overnight and boiling under reflux for 4 h, the reaction solution was concentrated in vacuo and partitioned between ethyl acetate and potassium hydrogencarbonate solution. Drying and concentration of the organic phase afforded a yellow oil.
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (31.5 ml; 0.432 mol) was slowly added dropwise at 0C to a solution of 4-fluoro-2-nitrobenzoic acid (16.0 g, 86.4 mmol) in methanol (240 ml). After warming to RT, stirring overnight and boiling under reflux for 4 h, the reaction solution was concentrated in vacuo and partitioned between ethyl acetate and potassium hydrogencarbonate solution. Drying and concentration of the organic phase afforded a yellow oil.
Quantity
31.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EP Gillis, K Parcella, M Bowsher, JH Cook… - Journal of Medicinal …, 2023 - ACS Publications
… To a mixture of methyl 4-fluoro-2-nitrobenzoate (20.0 g, 100 mmol) and K 2 CO 3 (15.6 g, 112 mmol) in DMF (200 mL) was added (2R,6S)-2,6-dimethylmorpholine (13.6 mL, 110 mmol), …
Number of citations: 4 pubs.acs.org
B Zhang, C Zhu, ASC Chan, G Lu - European Journal of Medicinal …, 2023 - Elsevier
Aurora kinases, which belong to the serine/threonine protein family, play critical roles in the regulation of the cell cycle and mitotic spindle assembly. They are frequently highly …
Number of citations: 3 www.sciencedirect.com
A Verma, R Giridhar, P Modh, MR Yadav - Tetrahedron Letters, 2012 - Elsevier
… Synthesis of 2-aminoimidazole (6) was started with methyl 4-fluoro-2-nitrobenzoate and was carried out in three steps, nucleophilic substitution with suitable amines followed by …
Number of citations: 13 www.sciencedirect.com

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